molecular formula C9H18O B1596137 3-Ethylheptan-2-one CAS No. 6137-09-3

3-Ethylheptan-2-one

Cat. No.: B1596137
CAS No.: 6137-09-3
M. Wt: 142.24 g/mol
InChI Key: PPKSOKLRYCVQPM-UHFFFAOYSA-N
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Description

3-Ethylheptan-2-one (CAS 6137-09-3) is a branched-chain ketone with the molecular formula C₉H₁₈O and a molecular weight of 142.2386 g/mol . Its structure features a ketone group at the second carbon of a heptane backbone, with an ethyl substituent at the third carbon. This compound exhibits a boiling point of 451 K (177.85°C), as reported by Kenyon and Young (1941) and validated by the National Institute of Standards and Technology (NIST) .

Properties

IUPAC Name

3-ethylheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-6-7-9(5-2)8(3)10/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSOKLRYCVQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976906
Record name 3-Ethylheptan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-09-3
Record name 3-Ethyl-2-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6137-09-3
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Record name 3-Ethylheptan-2-one
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Record name 3-Ethylheptan-2-one
Source EPA DSSTox
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Record name 3-ethylheptan-2-one
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Comparison with Similar Compounds

Comparison with Similar Compounds

Data limitations are noted where applicable.

Structural and Functional Group Comparisons

3-(Hydroxymethyl)heptan-2-one (CAS 65405-68-7) Molecular Formula: C₈H₁₄O₂ Molecular Weight: 142.20 g/mol Key Differences: Replaces the ethyl group with a hydroxymethyl (-CH₂OH) substituent.

3-Ethyl-2,4-pentanedione (CAS Not Specified) Molecular Formula: C₇H₁₀O₂ Molecular Weight: 126.16 g/mol (calculated) Key Differences: A diketone with ketone groups at positions 2 and 4 of a pentane backbone and an ethyl substituent at position 3. This compound is marketed as a synthetic intermediate but lacks explicit application details in the evidence .

Physical and Chemical Property Analysis

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Functional Groups Potential Applications
3-Ethylheptan-2-one C₉H₁₈O 142.24 451 Ketone, branched alkyl Solvent, synthesis intermediate
3-(Hydroxymethyl)heptan-2-one C₈H₁₄O₂ 142.20 Not Available Ketone, hydroxymethyl Pharmaceutical intermediates
3-Ethyl-2,4-pentanedione C₇H₁₀O₂ 126.16 Not Available Diketone, branched alkyl Organic synthesis, chelation

Research Findings and Implications

  • Boiling Point Trends : this compound’s higher molecular weight (142.24 vs. 126.16 g/mol for 3-Ethyl-2,4-pentanedione) correlates with its elevated boiling point, a common trend in homologous series. The absence of boiling point data for 3-(hydroxymethyl)heptan-2-one limits direct comparison, but its hydroxymethyl group likely increases polarity and boiling point relative to alkyl-substituted analogs .
  • Reactivity: The diketone structure of 3-Ethyl-2,4-pentanedione enables enolization and chelation, making it more reactive in keto-enol tautomerism and metal coordination compared to monoketones like this compound .
  • Branching Effects : The ethyl substituent in this compound reduces intermolecular van der Waals forces compared to linear isomers, contributing to its moderate boiling point despite its larger size .

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